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Compound of Interest

Compound Name: 1-Chloro-3-methoxyisoquinoline
CAS No.: 16535-95-8
Cat. No.: B3108417
Get Quote
& J

Regioselective Scaffold for Kinase & KRas Inhibitor

Synthesis
Executive Summary

1-Chloro-3-methoxyisoquinoline (CAS: 16535-95-8) is a "privileged scaffold" intermediate
used extensively in the synthesis of Tyrosine Kinase Inhibitors (TKIs), KRas G12D inhibitors,
and HCV antivirals. Its value lies in its orthogonal reactivity: the C1-chloro position is highly
activated for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (

), while the C3-methoxy group serves as a stable electronic modulator that can be
demethylated later to reveal a hydroxyl handle for solubility-enhancing groups.

This guide details the specific protocols for leveraging this molecule's unique electronic
asymmetry, preventing common regioselectivity errors, and optimizing yields in high-value drug
synthesis.
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Chemical Profile & Reactivity Logic
2.1 Electronic Structure & Selectivity

The isoquinoline ring system possesses a dipole that makes the C1 position electron-deficient
(electrophilic) due to the adjacent nitrogen atom (

bond imine character).

e C1-Chloro (Active Site): Highly reactive toward oxidative addition (Pd) and nucleophilic
attack.

¢ C3-Methoxy (Modulator): Electron-donating group (EDG). It deactivates the ring slightly
compared to a naked isoquinoline but directs steric bulk away from the N-atom. It is
generally stable under standard coupling conditions but can be cleaved with

or pyridine-HCI.

2.2 Reactivity Map
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Figure 1: Orthogonal reactivity profile. The C1-Cl is the primary handle for diversification.

Critical Pre-Requisite: Synthesis & Purity

Warning: Isomer Confusion. A common error in sourcing or synthesizing this intermediate is
confusing it with 3-chloro-1-methoxyisoquinoline.
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o Correct Route: 3-methoxyisoquinolin-1(2H)-one +

1-Chloro-3-methoxyisoquinoline.

¢ Incorrect Route: 1,3-dichloroisoquinoline + NaOMe
3-chloro-1-methoxyisoquinoline (Major product due to higher C1 reactivity).

Purity Check:

e 1H NMR (DMSO-d6): Characteristic singlet for C4-H around

7.4-7.6 ppm. The methoxy singlet appears at
3.9-4.0 ppm.

o Impurity: The 1-methoxy isomer will show distinct shifts for the aromatic protons due to the
loss of the deshielding C1-Cl effect.

Application Protocol A: Suzuki-Miyaura Coupling

Application: Synthesis of biaryl cores for SRC/AbI kinase inhibitors.

Mechanism

The electron-poor pyridine ring of the isoquinoline facilitates rapid oxidative addition of Pd(0)
into the C1-Cl bond, even without specialized ligands.

Standard Operating Procedure (SOP)
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Component Equivalents Role Notes

1-Chloro-3-

) o 1.0 Substrate Limiting reagent.
methoxyisoquinoline

Excess ensures

Aryl Boronic Acid 1.2-15 Coupling Partner )

completion.

Robust, standard
Pd(PPh3)4 0.05 (5 mol%) Catalyst

catalyst.
K2CO3 (2M aq) 3.0 Base Activates boronic acid.

_ Miscible with water,

Dioxane [0.1 M] Solvent

high boiling point.

Step-by-Step:

e Charge: In a reaction vial, combine 1-chloro-3-methoxyisoquinoline (1.0 equiv), aryl
boronic acid (1.2 equiv), and

(5 mol%).
e Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
e Solvent: Add degassed 1,4-dioxane and 2M aqueous
(3:1 ratio).

e Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS (Target mass = MW of boronic
acid fragment + 158 - 1).

o Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

[1][2]

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Optimization Tip: For sterically hindered boronic acids (ortho-substituted), switch to Pd(dppf)CI2
or XPhos Pd G2 and use anhydrous conditions (
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/ Toluene / 100°C).

Application Protocol B: Nucleophilic Aromatic
Substitution ()

Application: Synthesis of amino-isoquinoline cores found in KRas G12D inhibitors (e.qg.,
Adagrasib analogs).

Mechanism

The C1 position is activated for nucleophilic attack.[3] The reaction proceeds via a
Meisenheimer-like transition state. Strong nucleophiles (thiols, primary amines) react under
mild conditions.

SOP: Thiaol/Amine Diqplar‘pmpnt

Component Equivalents Role
1-Chloro-3-

) o 1.0 Substrate
methoxyisoquinoline
Nucleophile (R-SH or R-NH2) 1.2-2.0 Reactant
Base (Cs2CO3 or DIPEA) 20-3.0 Acid Scavenger
Solvent (DMF or DMSO) [0.2 M] Polar Aprotic

Step-by-Step:

Dissolve: Dissolve 1-chloro-3-methoxyisoquinoline in dry DMF.

Add Base: Add

(for thiols/phenols) or DIPEA (for amines).

Add Nucleophile: Add the amine or thiol dropwise.

Reaction:

o Thiols:[4] Stir at 25°C (RT) for 2—6 hours.
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o Amines: Heat to 60—-80°C for 4—16 hours.

e Quench: Pour into ice water. The product often precipitates.
« |solation: Filter the precipitate or extract with DCM.

Case Study Data (from Patent US20240025919A1): Reaction of 1-chloro-3-
methoxyisoquinoline with allyl mercaptan using

in DMF at 25°C proceeded overnight to yield the C1-thioether, a key intermediate for tetracyclic
KRas inhibitors [1].

Strategic Workflow: KRas Inhibitor Synthesis

The following diagram illustrates how this intermediate is used to build complex tetracyclic
drugs.
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Gtart: 3-Methoxyisoquinolin-l(ZH)-one)
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Intermediate:

1-Chloro-3-methoxyisoquinoline
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Builds 'Tail' Region
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Final Drug Candidate
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Figure 2: Synthetic workflow for KRas inhibitors utilizing the 1-chloro-3-methoxyisoquinoline
scaffold.

Troubleshooting & Optimization
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Problem Probable Cause Solution

) Switch to anhydrous conditions
_ _ Protodehalogenation (CI ] )
Low Yield (Suzuki) (Toluene/Dioxane). Avoid
replaced by H). ]
alcoholic solvents.

Increase temp to 120°C or use

) Nucleophile is too weak (e.g., Buchwald conditions (Pd-
No Reaction (SNAr) N o )
aniline). catalyzed amination) instead of
SNAr.

Verify starting material is 1-

o ] Incorrect starting material chloro-3-methoxy, not 3-chloro-
Regioisomer Impurity ]
synthesis. 1-methoxy. Check C4-H NMR
shift.
Wet solvent converting C1-Cl Ensure solvents are
Hydrolysis back to C1-OH anhydrous. Store intermediate
(isoquinolinone). under inert atmosphere.

Safety & Handling
o Hazards: 1-Chloro-3-methoxyisoquinoline is an organochloride. It may be a skin sensitizer

and irritant.

e Reactivity: Avoid contact with strong oxidizing agents. The C1-Cl bond is labile; hydrolysis
releases HCI gas if exposed to moisture/acid.

o Storage: Store at 2—8°C under Argon/Nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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